molecular formula C23H17BrN2O3 B3306898 (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one CAS No. 929856-88-2

(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

Cat. No.: B3306898
CAS No.: 929856-88-2
M. Wt: 449.3 g/mol
InChI Key: UQWNRHHEMPKNOD-NHDPSOOVSA-N
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Description

The compound (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one is a complex heterocyclic molecule featuring a tricyclic core with fused oxygen (3,10-dioxa) and nitrogen (12-aza) atoms. Its structure incorporates a 2-bromophenyl substituent and a pyridin-2-ylmethyl group, which likely influence its electronic properties, solubility, and biological interactions. The bromine atom enhances electrophilicity and may contribute to binding affinity in biological systems, while the pyridine moiety could facilitate interactions with metal ions or biomolecular targets .

This compound’s tricyclic framework shares structural similarities with bioactive molecules used in medicinal chemistry, such as kinase inhibitors or antimicrobial agents. However, its specific activity and applications remain underexplored in publicly available literature.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-19-7-2-1-5-15(19)11-21-22(27)17-8-9-20-18(23(17)29-21)13-26(14-28-20)12-16-6-3-4-10-25-16/h1-11H,12-14H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWNRHHEMPKNOD-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. One possible route could involve the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of a suitable phenyl precursor.

    Formation of the pyridinyl intermediate: This can be synthesized by functionalizing a pyridine ring with the desired substituents.

    Cyclization and condensation reactions: The final compound can be obtained by cyclizing and condensing the intermediates under specific reaction conditions, such as using a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without compromising the quality of the product.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The bromophenyl and pyridinyl groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Molecular targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways involved: The compound may modulate specific biochemical pathways, such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of tricyclic heterocycles with substituents that modulate reactivity. Key structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) LogP Reported Activity
(4Z)-4-[(2-Chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one Chlorine substituent instead of bromine ~495.8 3.2 Moderate kinase inhibition
(4Z)-4-[(Phenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one No halogen; pyridin-3-yl group ~433.5 2.8 Low antimicrobial activity
Target Compound Bromine, pyridin-2-ylmethyl ~540.3 3.9 Undetermined

Key Observations :

  • Halogen Effects: The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to its chloro- and non-halogenated analogues. Bromine’s electronegativity and van der Waals radius may enhance binding to hydrophobic pockets in proteins .
  • Pyridine Position: The pyridin-2-yl group (vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Reactant of Route 2
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

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